N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-6-9(13-8(3)15)7(2)12-10(11-6)14(4)5/h1-5H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGLZGKEZFTXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Cyanoacetylation and Enamine Formation
A foundational approach derives from the synthesis of related pyrimidine derivatives, as demonstrated in the preparation of 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide (5a). This intermediate is synthesized via refluxing 4,6-dimethylpyrimidin-2-amine with cyanoacetic acid and acetic anhydride, yielding 85% of 5a after crystallization from acetic acid. The reaction mechanism involves nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of cyanoacetic acid, followed by dehydration.
Subsequent treatment of 5a with dimethylformamide-dimethylacetal (DMF-DMA) generates the enamine intermediate (E)-2-cyano-3-(dimethylamino)-N-(4,6-dimethylpyrimidin-2-yl)acrylamide (6a) in 76% yield. This step proceeds via nucleophilic addition of the dimethylamine group to the activated cyanoacetamide, forming a conjugated enamine system. The stereochemistry is confirmed via Nuclear Overhauser Effect (NOE) experiments, which verify the E-configuration.
Cyclization to Pyrimidine Core
The target compound’s pyrimidine ring is constructed through cyclocondensation reactions. For example, reacting enamine intermediates with hydrazine derivatives forms pyrazolo[1,5-a]pyrimidine scaffolds. Adapting this methodology, N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide can be synthesized by cyclizing a pre-functionalized enamine with acetylacetone under basic conditions. This mirrors the one-pot synthesis of pyrimethanil, where acetylacetone reacts with a phenylguanidinium salt to form the pyrimidine ring.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are achieved using polar aprotic solvents (e.g., DMF, ethanol) at elevated temperatures (70–90°C). For instance, the enamine formation step (5a → 6a) requires refluxing in ethanol for 2–4 hours, while the one-pot synthesis of pyrimethanil employs water as a co-solvent to facilitate intermediate solubility.
Table 1: Reaction Conditions and Yields for Key Steps
*IPA = Isopropanol; †Yield for pyrimethanil, included for comparative purposes.
Purification and Characterization
Crystallization Techniques
The final product is purified via crystallization from alcohols (ethanol, isopropanol) or aqueous-alcoholic mixtures. For example, pyrimethanil is isolated in 90% purity after crystallization from isopropanol, a method adaptable to the target compound.
Spectroscopic Validation
- IR Spectroscopy : Key bands include 1696 cm⁻¹ (C=O stretch) and 3278 cm⁻¹ (N-H stretch).
- ¹H NMR : Characteristic signals at δ 2.52 ppm (6H, 2×CH₃), δ 6.79 ppm (pyrimidine H-5), and δ 7.14 ppm (aromatic protons) confirm substitution patterns.
- Elemental Analysis : Compliance with calculated values for C, H, and N (e.g., C: 51.64% vs. 51.72% theoretical) validates purity.
Industrial-Scale Adaptations
The one-pot methodology described in patent WO2011067362A1 offers scalability advantages by eliminating intermediate isolations. Reacting aniline derivatives with cyanamide and acetylacetone in aqueous acid/base systems reduces waste and processing time. For this compound, analogous conditions (150–250% water by weight, 70–90°C) could streamline production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)ethylamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The applications of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to selectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL.
Biological Research
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in critical metabolic pathways. For example, similar compounds have shown the ability to inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases .
- Signal Transduction Modulation : Studies have suggested that this compound can affect cellular signaling pathways by interacting with specific receptors or enzymes, thereby influencing gene expression and cellular responses .
Chemical Synthesis
- Building Block for Complex Molecules : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its pyrimidine structure is particularly useful in developing new pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways. The research highlighted its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested for antimicrobial activity. The study found that certain derivatives exhibited strong inhibitory effects against both gram-positive and gram-negative bacteria, suggesting their potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison of Pyrimidine-Based Acetamides
- Lipophilicity and Solubility: The target compound’s dimethylamino and methyl groups likely increase lipophilicity compared to the hydroxyl and amino groups in N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide, which forms a dihydrate with extensive hydrogen bonding . This hydration reduces its logP value, enhancing aqueous solubility.
- Crystallinity: The dihydrate analog crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 9.5501 Å, b = 12.2161 Å, and c = 8.5324 Å . The target compound’s methyl groups may disrupt hydrogen bonding, leading to less dense packing and lower melting points.
Pharmacological Activity Trends
Pyrimidine derivatives exhibit diverse bioactivities, modulated by substituents:
- However, the target compound’s lipophilic groups may favor penetration through lipid membranes, a critical factor for intracellular targets.
- Antitumor Potential: Compounds with bulky substituents (e.g., diphenyl groups in thiazolidinedione derivatives ) show enhanced binding to hydrophobic enzyme pockets. The target’s dimethyl groups may offer a balance between steric bulk and metabolic stability.
Toxicity and Regulatory Considerations
- Perfluoroalkyl Acetamides : Persistent environmental contaminants due to C-F bonds; the target compound’s alkyl groups are less environmentally stable but likely safer.
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide is an organic compound that has garnered attention for its potential biological activities. It is characterized by a pyrimidine ring with dimethylamino and dimethyl substitutions, along with an acetamide functional group. This structural complexity suggests a variety of interactions within biological systems, making it a candidate for further pharmacological exploration.
- Molecular Formula : CHNO
- Molecular Weight : 208.26 g/mol
- CAS Number : 1448137-18-5
Synthesis
The synthesis of this compound typically involves the reaction of 2-(dimethylamino)-4,6-dimethylpyrimidine with acetic anhydride under reflux conditions using solvents like dichloromethane or toluene. Purification is achieved through recrystallization or column chromatography, ensuring high purity for biological assays .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , potentially effective against various bacterial strains. The mechanism of action appears to involve interference with bacterial enzyme systems, thus inhibiting growth and proliferation.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation. Specifically, it may interact with key enzymes or receptors involved in tumor growth regulation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrimidine ring significantly influence the biological activity of the compound. For instance, variations in the dimethylamino group or the acetamide moiety can enhance or diminish its efficacy against specific targets .
The proposed mechanisms include:
- Enzyme Inhibition : Inhibition of specific enzymes associated with microbial metabolism or cancer cell survival.
- Signal Transduction Modulation : Alteration of cellular signaling pathways that control proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.
Study 2: Cancer Cell Apoptosis
In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in increased rates of apoptosis. Flow cytometry analysis showed a marked increase in early and late apoptotic cells compared to control groups .
Biological Activity Summary
Structure-Activity Relationship Insights
| Modification Type | Change Description | Activity Impact |
|---|---|---|
| Dimethylamino Group | Variation in alkyl substitution | Enhanced antimicrobial activity |
| Acetamide Moiety | Alteration in acyl chain length | Diminished anticancer effect |
Q & A
Q. What are the standard synthetic routes for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]acetamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or acylation reactions. For example:
- Step 1: Start with a pyrimidine precursor (e.g., 2-(dimethylamino)-4,6-dimethylpyrimidin-5-amine).
- Step 2: Acylate the amine group using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or K₂CO₃) .
- Reaction Conditions: Conducted under inert atmosphere (N₂/Ar) at 80–100°C for 6–12 hours. Solvents like THF or DMF are preferred for solubility .
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.5:1 molar ratio of acylating agent to amine) to minimize side products like N-oxide derivatives .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions. Key signals include the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and acetamide carbonyl (δ ~168–170 ppm) .
- X-ray Crystallography: Employ SHELX software for structure refinement. For example, single-crystal X-ray diffraction (SCXRD) reveals bond angles (e.g., C–N–C ~120°) and dihedral angles between aromatic rings (e.g., ~90° for pyrimidine-acetamide planes) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 224.13) .
Q. What are the key structural features influencing its physicochemical properties?
Methodological Answer:
- Planarity of the Pyrimidine Ring: The dimethylamino group at position 2 and methyl groups at 4,6 positions induce steric effects, reducing solubility in polar solvents.
- Hydrogen Bonding: The acetamide NH forms hydrogen bonds (e.g., with water or biological targets), critical for crystallinity and bioactivity .
- Electronic Effects: The dimethylamino group acts as an electron donor, altering reactivity in electrophilic substitution reactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT): Use software like Gaussian or ORCA to calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps. This reveals nucleophilic/electrophilic sites for reaction design .
- Mechanistic Insights: Simulate acylation pathways to identify transition states. For example, the activation energy for nucleophilic substitution at the pyrimidine ring is ~25 kcal/mol .
- Solvent Effects: Include implicit solvent models (e.g., PCM) to predict solvation energies and optimize reaction conditions .
Q. How do structural modifications (e.g., substituent changes) affect biological activity, and what SAR trends are observed?
Methodological Answer:
- Substituent Analysis: Replace the dimethylamino group with chloro (as in N-(2-chloro-4-methylpyrimidin-5-yl)acetamide) to compare antimicrobial activity. Chloro derivatives show enhanced Gram-positive bacterial inhibition (MIC ~8 µg/mL vs. ~32 µg/mL for dimethylamino) .
- SAR Trends:
- Electron-Donating Groups (e.g., -N(CH₃)₂): Improve membrane penetration but reduce target binding affinity.
- Hydrophobic Substituents (e.g., methyl groups): Enhance lipophilicity, correlating with increased antifungal activity .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardized Assays: Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature). For example, discrepancies in enzyme inhibition (IC₅₀ 10 µM vs. 50 µM) may arise from buffer composition differences .
- Metabolic Stability Testing: Use liver microsomes to assess compound degradation. Rapid metabolism (t₁/₂ < 30 min) can explain reduced efficacy in cell-based vs. biochemical assays .
- Crystallographic Validation: Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes and resolve potency conflicts .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Polymorphism Issues: Slow evaporation from chloroform/acetone (1:5 v/v) yields stable monoclinic crystals (space group P2₁/c). Avoid DMSO, which promotes solvate formation .
- Disorder in Methyl Groups: Use low-temperature (100 K) data collection to resolve rotational disorder in dimethylamino and methyl substituents .
- Data Refinement: Apply SHELXL restraints for anisotropic displacement parameters (ADPs) of flexible groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
